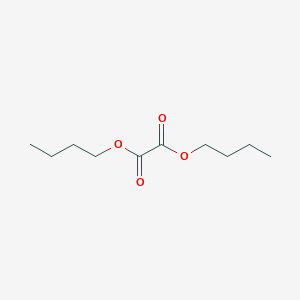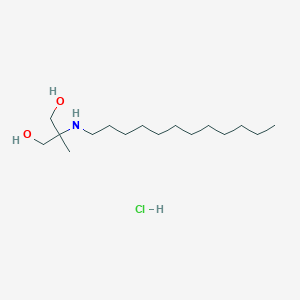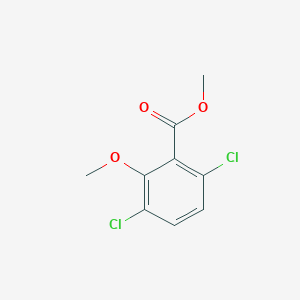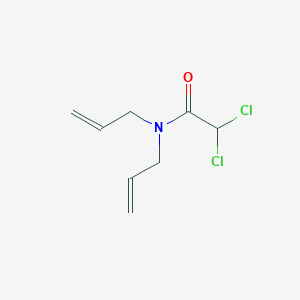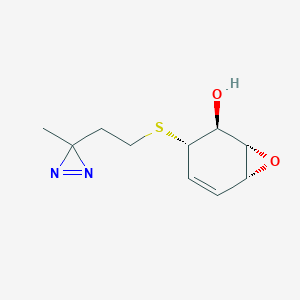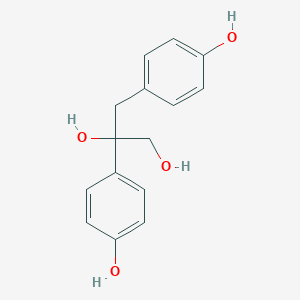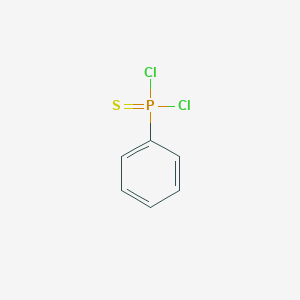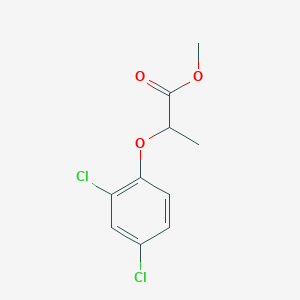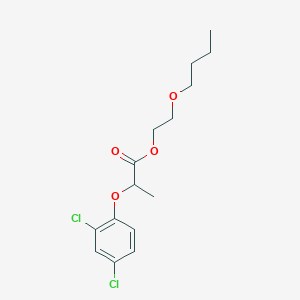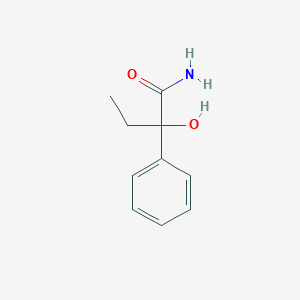
2-Hydroxy-2-phenylbutyramide
描述
2-Hydroxy-2-phenylbutyramide, also known as phenibut, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA). It was first developed in the Soviet Union in the 1960s and has since been used as a nootropic and anxiolytic agent. Phenibut has gained popularity in recent years due to its reported cognitive and mood-enhancing effects.
作用机制
Phenibut works by binding to GABA receptors in the brain, which results in an increase in GABA levels. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By increasing GABA levels, 2-Hydroxy-2-phenylbutyramide produces a calming effect and reduces anxiety. Phenibut also stimulates dopamine receptors, which may contribute to its mood-enhancing effects.
生化和生理效应
Phenibut has been shown to increase cerebral blood flow and oxygenation, which may contribute to its cognitive-enhancing effects. It has also been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory. In addition, 2-Hydroxy-2-phenylbutyramide has been shown to reduce cortisol levels, a hormone associated with stress.
实验室实验的优点和局限性
Phenibut has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. Phenibut is also relatively safe and has a low potential for abuse. However, 2-Hydroxy-2-phenylbutyramide has several limitations for use in lab experiments. It has a narrow therapeutic window, which makes dosing difficult. Phenibut can also cause sedation and dizziness, which may interfere with experimental results.
未来方向
There are several future directions for research on 2-Hydroxy-2-phenylbutyramide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of 2-Hydroxy-2-phenylbutyramide's potential use in the treatment of other neurological disorders, such as depression and Parkinson's disease. Finally, more research is needed to fully understand the long-term effects of 2-Hydroxy-2-phenylbutyramide use and its potential for abuse.
Conclusion
In conclusion, 2-Hydroxy-2-phenylbutyramide is a nootropic and anxiolytic agent that has gained popularity in recent years due to its reported cognitive and mood-enhancing effects. Phenibut works by binding to GABA receptors in the brain, which results in an increase in GABA levels. Phenibut has several advantages for use in lab experiments, but also has several limitations. There are several future directions for research on 2-Hydroxy-2-phenylbutyramide, including the development of new analogs and investigation of its potential use in the treatment of other neurological disorders.
科学研究应用
Phenibut has been extensively studied for its anxiolytic and nootropic effects. It has been shown to improve cognitive function, reduce anxiety, and improve sleep quality. Phenibut has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, post-traumatic stress disorder, and social anxiety disorder.
属性
CAS 编号 |
131802-71-6 |
|---|---|
产品名称 |
2-Hydroxy-2-phenylbutyramide |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
2-hydroxy-2-phenylbutanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H2,11,12) |
InChI 键 |
KHJLUGZFVDFOKZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)O |
规范 SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)O |
其他 CAS 编号 |
131802-71-6 |
同义词 |
2-hydroxy-2-phenylbutyramide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

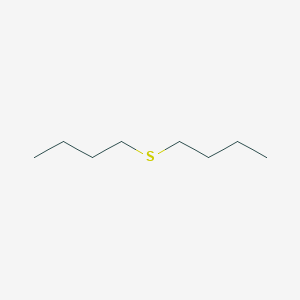
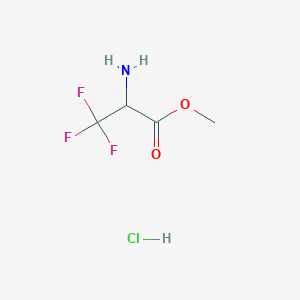
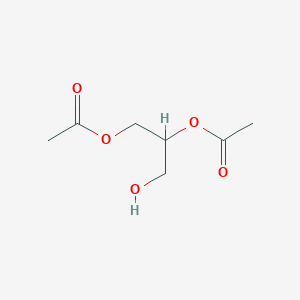
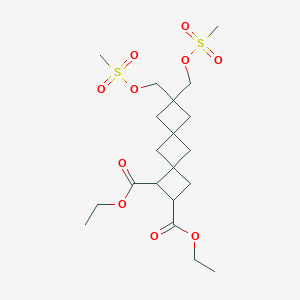
![Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B166011.png)
